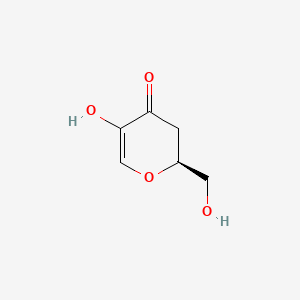
ascopyrone P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascopyrone P is a 4-pyranone with a 2,3-double bond carrying a hydroxy group at position 3 and a hydroxymethyl group at position 6. It is a deoxyketohexose and an anhydrohexose. It is a conjugate acid of an ascopyrone P(1-).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy
Ascopyrone P (APP), a secondary metabolite formed by fungi, shows antimicrobial efficacy against a broad range of bacteria, including both Gram-positive and Gram-negative types. This efficacy is observed at a level of 2000 mg l−1, but it does not significantly impact yeasts or molds. The potential application of APP is in food preservation, particularly for controlling bacterial growth in raw and cooked foods. Effective dosage levels for food preservation range between 500–4000 mg kg−1, depending on the type of food. The efficacy, organoleptic properties, and safety aspects of APP in food still require assessment (Thomas et al., 2002).
Effectiveness as a Food Preservative
In a study examining the effectiveness of APP as a food preservative, it was found that APP at a concentration of 2000 mg kg-1 prevented various bacteria from reaching significant growth levels in chilled chicken soup for more than 60 days. However, its effectiveness varied in different food types, with reduced efficacy in chilled cooked meat systems and ineffectiveness in raw meat. Notably, APP was less effective against Listeria monocytogenes and showed no activity against yeasts like Saccharomyces cerevisiae. The study highlighted that a minimum of 2000 mg kg-1 APP is necessary for antibacterial efficacy in food, though this might be complemented by low-temperature storage (Thomas et al., 2004).
Chemical Synthesis and Production
Research has also focused on the chemical synthesis of APP. A study demonstrated the synthesis of APP from 1,5-anhydro-D-fructose in a three-step process with an overall yield of 36%. This synthesis approach provides a basis for the efficient production of APP (Andreassen & Lundt, 2006). Another study described the synthesis of APP in eight steps from D-glucose, highlighting the chemical pathways to generate APP from basic sugar compounds (Andersen, Jensen, & Yu, 2002).
Antioxidative Properties
APP derived from heat treatment exhibits significant radical-scavenger activity, which is substantially stronger than 1,5-anhydro-D-fructose. This property points to its potential use in prolonging the antioxidative action of food preparations containing 1,5-anhydro-D-fructose. Efficient production of APP can be achieved through heat treatment, and it has been produced in foods like truffles and red seaweed Gracilaria verrucosa during cooking processes (Yoshinaga et al., 2005).
Antibrowning Effects in Agricultural Products
APP has demonstrated antibrowning effects comparable to kojic acid in various agricultural products such as apples, pears, potatoes, lettuce, and different types of green tea. This efficacy, in a concentration range of 300 to 500 ppm, is due to its inhibition of plant polyphenol oxidase and its ability to decolor quinones. These properties make APP a potential antibrowning agent for use in the food industry (Yuan et al., 2005).
Eigenschaften
CAS-Nummer |
68732-99-0 |
|---|---|
Produktname |
ascopyrone P |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(2S)-5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/t4-/m0/s1 |
InChI-Schlüssel |
ZXCYXCIWKAILMP-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@H](OC=C(C1=O)O)CO |
SMILES |
C1C(OC=C(C1=O)O)CO |
Kanonische SMILES |
C1C(OC=C(C1=O)O)CO |
Synonyme |
ascopyrone P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



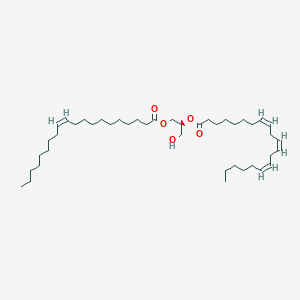
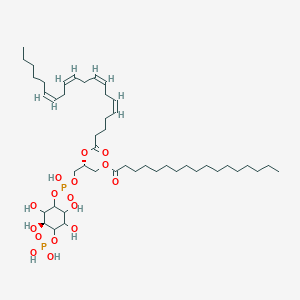
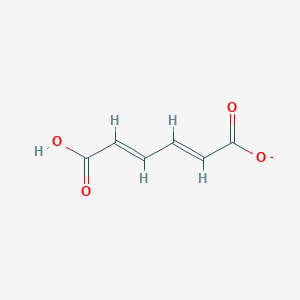
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
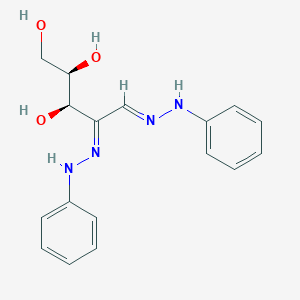
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
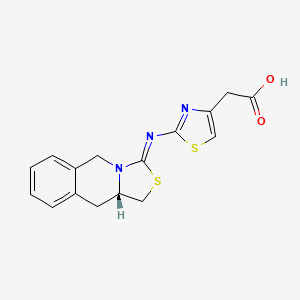
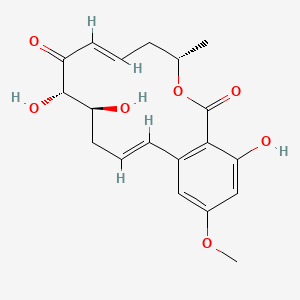
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)
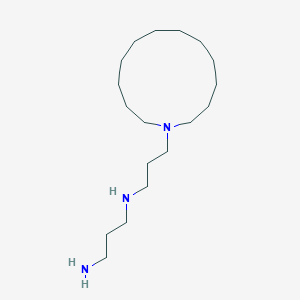
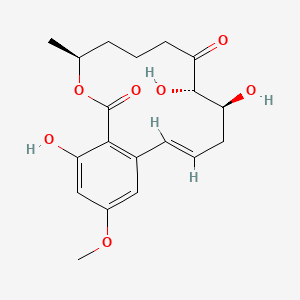
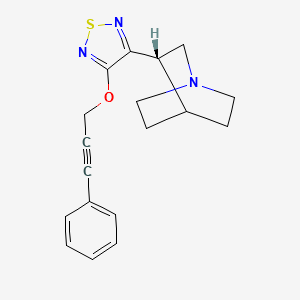
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)